molecular formula C13H12BrN3O2S B2513138 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 872869-00-6

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2513138
CAS No.: 872869-00-6
M. Wt: 354.22
InChI Key: QQTZAEJALWKLGY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a methylsulfanyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Bromine Atom: Bromination of the pyrimidine ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction using a suitable thiol reagent.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide: Similar structure with a methylthio group instead of a methylsulfanyl group.

    5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

    5-chloro-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, methoxyphenyl group, and methylsulfanyl group can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c1-19-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTZAEJALWKLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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